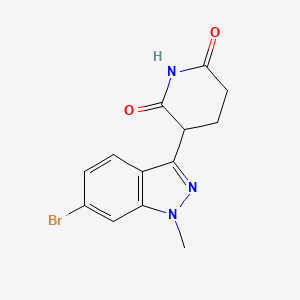
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a complex organic compound that features a unique combination of indazole and piperidine-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole ring, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the piperidine-2,6-dione ring.
Indazole Ring Formation: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Bromination and Methylation:
Piperidine-2,6-dione Formation: The piperidine-2,6-dione ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the indazole or piperidine-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) for bromination and methyl iodide (CH3I) for methylation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indazole derivatives.
Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: This compound features an amino group instead of a bromine atom, which can alter its chemical and biological properties.
3-(6-chloro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions.
3-(6-fluoro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The fluorine atom can enhance the compound’s stability and bioavailability.
Uniqueness
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H12BrN3O2 |
|---|---|
Peso molecular |
322.16 g/mol |
Nombre IUPAC |
3-(6-bromo-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) |
Clave InChI |
NBXIRNMCZLJLIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)C(=N1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
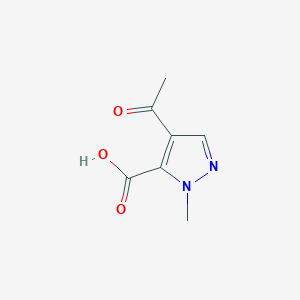
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)


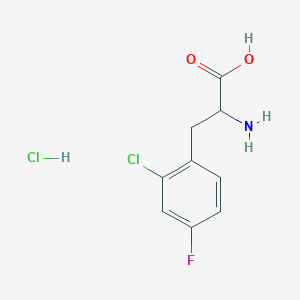
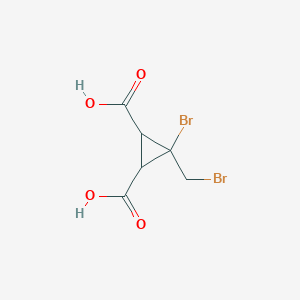
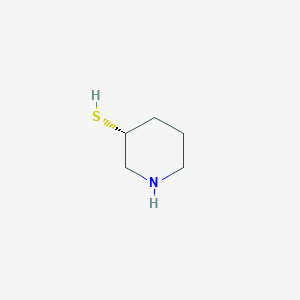
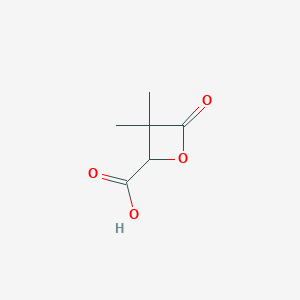

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

